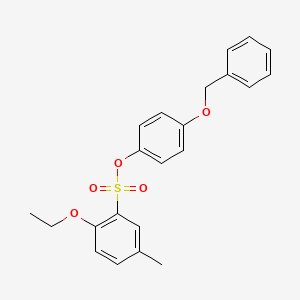![molecular formula C23H21N5O2S2 B2456723 3-((4-イソプロピルフェニル)スルホニル)-N-(チオフェン-2-イルメチル)-[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-アミン CAS No. 866589-43-7](/img/structure/B2456723.png)
3-((4-イソプロピルフェニル)スルホニル)-N-(チオフェン-2-イルメチル)-[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(propan-2-yl)benzenesulfonyl]-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. It features a unique structure that combines a triazole ring with a quinazoline scaffold, making it a subject of interest for researchers.
科学的研究の応用
3-[4-(propan-2-yl)benzenesulfonyl]-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
作用機序
Mode of Action
It is known that donor–acceptor (d–a) conjugated polymers can favor the nonradiative thermal dissipation process, due to the formation of an intramolecular charge transfer (ict) state resulting from the electron cloud delocalization of the homo (highest occupied molecular orbital) and lumo (lowest unoccupied molecular orbital) .
Result of Action
The compound has been shown to have a high extinction coefficient and excellent photothermal conversion ability . This suggests that it could be used as a photothermal agent, converting absorbed light into heat. In experiments, nanoparticles of the compound have been used successfully for both in vitro and in vivo experiments . After intravenous administration and 808 nm laser irradiation, HeLa tumor-bearing mice achieved complete tumor remission without recurrence .
準備方法
The synthesis of 3-[4-(propan-2-yl)benzenesulfonyl]-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Quinazoline Scaffold: The quinazoline ring is introduced through a series of condensation reactions.
Final Coupling: The thiophen-2-ylmethyl group is attached through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
化学反応の分析
3-[4-(propan-2-yl)benzenesulfonyl]-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups at specific positions on the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Similar compounds to 3-[4-(propan-2-yl)benzenesulfonyl]-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine include other triazoloquinazolines and sulfonyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:
3-(4-ethylphenylsulfonyl)-N-(thiophen-2-ylmethyl)triazolo[1,5-a]pyrimidin-5-amine: This compound has a similar structure but with an ethyl group instead of an isopropyl group.
Triazolothienopyrimidine derivatives: These compounds have a different core structure but share the triazole and sulfonyl functional groups.
The uniqueness of 3-[4-(propan-2-yl)benzenesulfonyl]-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
特性
IUPAC Name |
3-(4-propan-2-ylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S2/c1-15(2)16-9-11-18(12-10-16)32(29,30)23-22-25-21(24-14-17-6-5-13-31-17)19-7-3-4-8-20(19)28(22)27-26-23/h3-13,15H,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOQXPJLKVSKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-([2,2'-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide](/img/structure/B2456640.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2456641.png)
![(E)-2-Cyano-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(3-propan-2-yloxypropyl)prop-2-enamide](/img/structure/B2456642.png)

![7-(tert-butyl)-3-(2-chloro-6-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2456644.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2456646.png)
![N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2456647.png)
![Spiro[4.5]decan-1-amine hydrochloride](/img/structure/B2456650.png)






